molecular formula C22H29N3O4S B2656892 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide CAS No. 897619-25-9

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

Cat. No. B2656892
CAS RN: 897619-25-9
M. Wt: 431.55
InChI Key: UZQLRPJXSMNICX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine”, has been reported . The structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine”, have been reported . It has a molecular weight of 299.39 and is a powder at room temperature .

Scientific Research Applications

Radiolabeled Antagonist for Serotonin Receptors

This compound has been utilized in the development of radiolabeled antagonists, such as [18F]p-MPPF, for the study of serotonin (5-HT1A) receptors using PET. These studies aim to better understand serotonergic neurotransmission in various animal models and humans, assessing aspects like chemistry, radiochemistry, autoradiography, and metabolism. This research provides valuable insights into the serotonin system's role in psychiatric and neurological disorders (Plenevaux et al., 2000; Plenevaux et al., 2000).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines (BHAPs), analogues of this compound, has led to the discovery of new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies focus on the synthesis and evaluation of various analogues for their inhibition of HIV-1, leading to potential therapeutic agents against the virus (Romero et al., 1994).

Dopamine D3 Receptor Ligands

Modifications of the benzamide PB12 have led to the identification of derivatives with moderate to high affinity for the dopamine D3 receptor. This research explores the structural features contributing to D3 receptor affinity, offering insights into the development of novel ligands for studying and potentially treating neurological disorders (Leopoldo et al., 2002).

Serotonin 4 Receptor Agonists

A series of benzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, acting as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, have shown potential as novel prokinetic agents with reduced side effects, highlighting their application in treating gastrointestinal disorders (Sonda et al., 2004).

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-4-5-19(16-18(17)2)22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-8-21(29-3)9-7-20/h4-9,16H,10-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQLRPJXSMNICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

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